

A Comparative Analysis for Drug Development Professionals and Researchers

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Compound of Interest

Compound Name: *3-Methyl-1H-indole-1-carbonitrile*

Cat. No.: *B13117417*

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This guide provides a comprehensive analysis of the spectral characterization of **3-Methyl-1H-indole-1-carbonitrile**. In the absence of extensive dedicated literature for this specific molecule, we adopt a comparative analytical approach, a cornerstone of structural elucidation in synthetic and medicinal chemistry. By juxtaposing its predicted spectral data with that of well-characterized, structurally related indole derivatives, we can establish a robust analytical framework for its identification and verification. This methodology is critical for researchers engaged in the synthesis of novel indole-based compounds and for drug development professionals requiring unambiguous characterization of new chemical entities.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals and natural products.^[1] The strategic placement of substituents, such as the 3-methyl group (found in the well-known skatole) and the 1-carbonitrile group, creates a unique electronic and steric profile. Understanding the influence of these groups on the molecule's spectroscopic signature is paramount for confirming its identity and purity.

This guide will focus on the primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy. For each technique, we will explore the causal relationships between the

molecular structure of **3-Methyl-1H-indole-1-carbonitrile** and its expected spectral output, drawing direct comparisons with key reference compounds:

- 3-Methyl-1H-indole (Skatole): The direct precursor, lacking the N-cyano group. This comparison isolates the electronic effects of the carbonitrile substituent.
- Indole: The parent heterocycle, providing a fundamental baseline.
- 1-Methylindole-3-carbonitrile: An isomer that helps differentiate the positional effects of the methyl and cyano groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape

NMR spectroscopy provides the most detailed insight into the molecular structure. The introduction of a potent electron-withdrawing carbonitrile group directly onto the indole nitrogen atom (N1) fundamentally alters the electronic distribution throughout the heterocyclic ring system, leading to predictable and identifiable shifts in the proton (^1H) and carbon (^{13}C) spectra compared to its precursor, skatole.

^1H NMR Spectral Analysis

The N-cyano group significantly deshields adjacent protons. We anticipate the most pronounced effect on the proton at the C2 position, which will experience a substantial downfield shift. Similarly, the protons on the benzo-fused ring, particularly at C7, will be shifted downfield due to their proximity to the modified pyrrole ring.

- Causality: The nitrogen lone pair in skatole participates in the aromatic system, contributing to the ring's electron density. The cyano group withdraws this electron density, making the entire ring system more electron-deficient. This "deshielding" effect means a stronger external magnetic field is required for resonance, resulting in higher chemical shifts (downfield). An interesting phenomenon observed in a similar structure, 3-(3-Methyl-1H-indole-1-yl)phthalonitrile, is the long-range spin-spin coupling between the C2 proton and the methyl group protons.^{[2][3]}

Table 1: Comparative ^1H NMR Chemical Shifts (δ , ppm) in CDCl_3

Proton Position	3-Methyl-1H-indole (Skatole)	3-Methyl-1H-indole-1-carbonitrile (Predicted)	Rationale for Shift
N-H	~8.0 (broad s)	Absent	Substitution of H with CN group. A key identifier.
C2-H	~6.9-7.0 (s)	~7.5-7.8 (s)	Strong deshielding by adjacent N-CN group.
C4-H	~7.6 (d)	~7.7-7.8 (d)	Moderate deshielding effect.
C5-H	~7.2 (t)	~7.3-7.4 (t)	Minor deshielding effect.
C6-H	~7.1 (t)	~7.2-7.3 (t)	Minor deshielding effect.
C7-H	~7.3 (d)	~7.5-7.6 (d)	Significant deshielding due to proximity to N1.
C3-CH ₃	~2.3 (s)	~2.4-2.5 (s)	Minor downfield shift due to overall ring deshielding.

Note: Predicted values are estimates based on established substituent effects.

¹³C NMR Spectral Analysis

The effect of the N-cyano group is also evident in the ¹³C NMR spectrum. The carbon atoms closest to N1 (C2 and C7a) are expected to shift downfield. A highly characteristic signal for the nitrile carbon itself will appear in the 115-120 ppm range.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Position	3-Methyl-1H-indole (Skatole)	3-Methyl-1H-indole-1-carbonitrile (Predicted)	Rationale for Shift
C2	~122.1	~125-128	Strong deshielding by N-CN group.
C3	~111.1	~113-115	Moderate deshielding.
C3a	~128.7	~130-132	Moderate deshielding.
C4	~119.2	~120-121	Minor effect.
C5	~121.9	~123-124	Minor effect.
C6	~119.8	~121-122	Minor effect.
C7	~111.0	~112-114	Minor effect.
C7a	~135.5	~137-139	Deshielding due to proximity to N-CN.
C3-CH ₃	~9.7	~10-11	Minor downfield shift.
C≡N	N/A	~115-118	Characteristic nitrile carbon signal.

Note: Predicted values are estimates.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key carbonitrile functional group and the absence of the N-H bond.

- **Key Differentiator 1: Absence of N-H Stretch.** 3-Methyl-1H-indole exhibits a characteristic N-H stretching vibration in the range of 3400-3500 cm⁻¹. The absence of this peak in the spectrum of **3-Methyl-1H-indole-1-carbonitrile** is a definitive confirmation of successful N-cyanation.

- Key Differentiator 2: Presence of C≡N Stretch. The carbonitrile group will produce a sharp, intense absorption band at approximately 2220-2260 cm⁻¹. This peak is located in a relatively uncongested region of the IR spectrum, making it an unambiguous diagnostic marker.

The interaction of the indole N-H group with a carbonyl group is known to be a dominant intermolecular interaction, which is a factor to consider when analyzing related structures.[4]

Table 3: Comparative Diagnostic IR Frequencies (cm⁻¹)

Vibrational Mode	3-Methyl-1H-indole (Skatole)	3-Methyl-1H-indole-1-carbonitrile	Significance
N-H Stretch	~3450 (sharp)	Absent	Confirms N1 substitution.
C≡N Stretch	Absent	~2240 (sharp, strong)	Confirms presence of the cyano group.
Aromatic C-H Stretch	~3100-3000	~3100-3000	Present in both.
Aromatic C=C Stretch	~1600-1450	~1600-1450	Present in both.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the target compound and provides structural information through analysis of its fragmentation patterns.

- Molecular Ion (M⁺): The expected molecular weight for **3-Methyl-1H-indole-1-carbonitrile** (C₁₀H₈N₂) is 156.19 g/mol. A high-resolution mass spectrometry (HRMS) analysis should show a prominent molecular ion peak [M+H]⁺ at m/z 157.0760.
- Fragmentation Pattern: The fragmentation of N-cyano indoles is expected to differ significantly from 3-methylindole. While 3-methylindole often loses a proton to form a stable aromatic cation, the primary fragmentation pathway for the target compound may involve the loss of the cyano group (•CN, 26 Da) or hydrogen cyanide (HCN, 27 Da).

Table 4: Comparative Mass Spectrometry Data

Parameter	3-Methyl-1H-indole (Skatole)	3-Methyl-1H-indole-1-carbonitrile
Formula	C ₉ H ₉ N	C ₁₀ H ₈ N ₂
Molecular Weight	131.18 g/mol [5][6]	156.19 g/mol
Expected [M+H] ⁺	132.0808	157.0760
Key Fragments	Loss of H•, CH ₃ •	Loss of •CN, HCN

UV-Visible Spectroscopy: Probing Electronic Transitions

The UV-Vis spectrum of indole derivatives is characterized by two main absorption bands, the ¹L_a and ¹L_e bands, arising from π → π* transitions.[7] The ¹L_a state is known to be more sensitive to solvent polarity and substituent effects.[7] The electron-withdrawing N-cyano group is expected to cause a bathochromic (red) shift in these absorption maxima compared to skatole.

Table 5: Comparative UV-Vis Absorption Maxima (λ_{max})

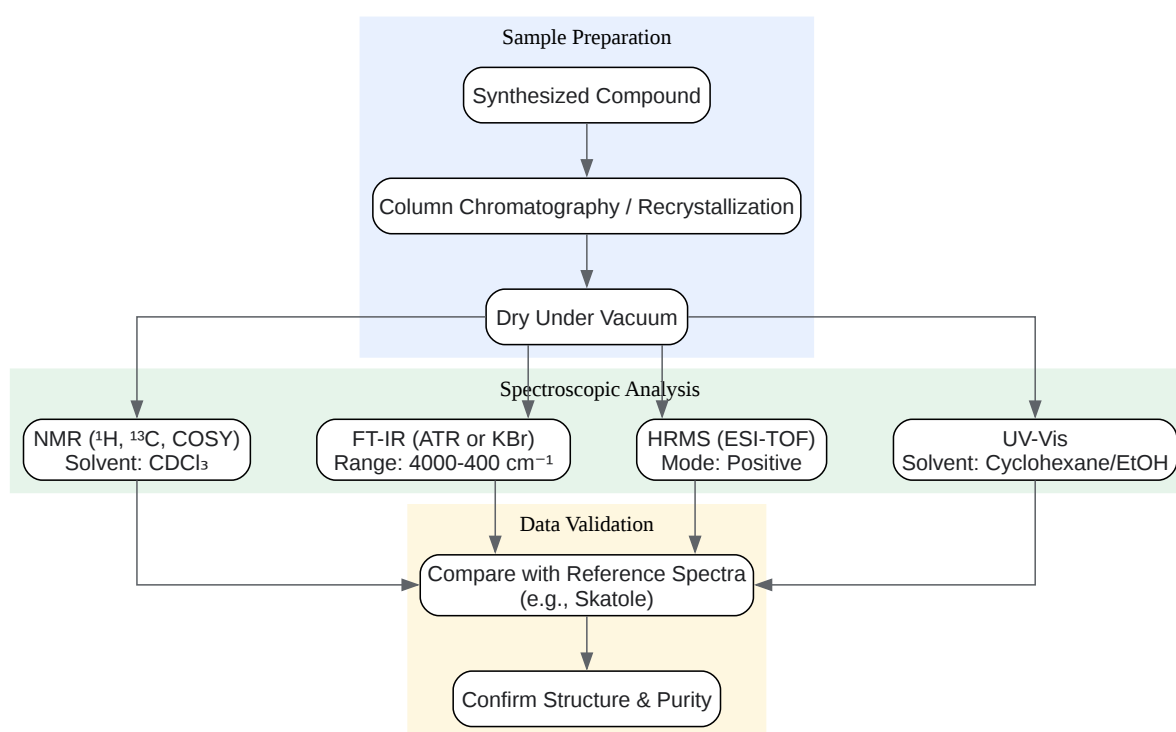
Compound	¹ L _a Band (nm)	¹ L _e Band (nm)
Indole (in cyclohexane)	~287	~278
3-Methyl-1H-indole (Skatole)	~290	~282
3-Methyl-1H-indole-1-carbonitrile (Predicted)	~295-305	~285-295

Note: The magnitude of the shift is an estimate. The absorption spectrum of 3-methylindole is very similar to that of tryptophan.[7]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure high-quality, reproducible data for the characterization of **3-Methyl-1H-indole-1-carbonitrile**.

General Characterization Workflow



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Caption: A standard workflow for the synthesis, purification, and multi-technique spectroscopic characterization of a novel indole derivative.

Protocol 1: NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound.
- Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
- ^1H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm and the ^{13}C spectrum by setting the CDCl_3 residual peak to 77.16 ppm.

Protocol 2: FT-IR Spectroscopy (ATR)

- Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.
- Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: Perform an automatic baseline correction and peak picking.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as acetonitrile or methanol.

- Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Acquisition: Acquire data in positive ion mode using a Time-of-Flight (TOF) mass analyzer over a mass range of m/z 50-500.
- Data Analysis: Identify the $[\text{M}+\text{H}]^+$ peak and compare its exact mass to the theoretical calculated mass to confirm the elemental composition.

Conclusion

The structural elucidation of **3-Methyl-1H-indole-1-carbonitrile** relies on a multi-faceted spectroscopic approach. The most definitive evidence for its formation is a combination of:

- The absence of the N-H proton signal in the ^1H NMR spectrum.
- The presence of a sharp $\text{C}\equiv\text{N}$ stretching band around 2240 cm^{-1} in the IR spectrum.
- A molecular ion peak in the mass spectrum corresponding to a molecular weight of 156.19 g/mol .

By comparing these key features against the known spectral data of 3-methyl-1H-indole and other related derivatives, researchers and drug developers can unambiguously confirm the identity and purity of this valuable synthetic intermediate. This comparative guide provides the necessary framework and predictive data to support such analytical endeavors.

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